(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: An In-depth Technical Guide on its Core Basic Properties
(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol: An In-depth Technical Guide on its Core Basic Properties
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a chiral amino alcohol that, along with its stereoisomers, serves as a critical building block in modern organic and medicinal chemistry. Its rigid, bicyclic structure and defined stereochemistry make it a valuable component in asymmetric synthesis, where it is utilized as a chiral auxiliary and as a key structural element in bioactive molecules. Notably, the cis-isomer, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, is a crucial intermediate in the synthesis of the potent HIV protease inhibitor, Indinavir. This guide provides a detailed overview of the basic properties of the (1S,2S) stereoisomer, experimental protocols for their determination, and its role in therapeutic applications.
Physicochemical and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| IUPAC Name | (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | [1] |
| CAS Number | 163061-74-3 | [2] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene |
| logP | 0.6034 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
A predicted pKa of 14.79 has been reported for the related cis-isomer, (1S,2R)-(-)-cis-1-Amino-2-indanol; however, this value is likely associated with the hydroxyl group and not the basic amino group. The basicity of the amino group is expected to be in the range typical for primary amines.
Experimental Protocol: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol can be experimentally determined using potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amino alcohol and monitoring the corresponding change in pH.
Materials and Equipment:
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(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Deionized, CO₂-free water
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette (50 mL)
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Beaker (100 mL)
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Analytical balance
Procedure:
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Preparation of the Analyte Solution: Accurately weigh a sample of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol and dissolve it in a known volume of deionized, CO₂-free water in a beaker.
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Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized HCl solution above the beaker.
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Initial pH Measurement: Record the initial pH of the amino alcohol solution.
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Titration: Begin the titration by adding small increments of the HCl solution from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
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Data Collection: Continue the titration until the pH of the solution has significantly decreased, passing the equivalence point.
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Data Analysis:
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Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
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Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
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The pKa of the conjugate acid of the amine is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).
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Role in HIV Protease Inhibition
The structural motif of 1-amino-2-indanol is a cornerstone in the design of HIV protease inhibitors. The cis-isomer is a key component of Indinavir, a drug that has been instrumental in the treatment of HIV/AIDS. HIV protease is a viral enzyme essential for the maturation of new virus particles. It cleaves large viral polyproteins into smaller, functional proteins. Indinavir acts as a competitive inhibitor, binding to the active site of the protease and preventing this cleavage. This results in the production of immature, non-infectious viral particles.
The following diagram illustrates the general mechanism of HIV protease and its inhibition by a molecule containing the 1-amino-2-indanol core.
Caption: Mechanism of HIV Protease Inhibition.
Conclusion
(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol is a valuable chiral building block with fundamental basic properties conferred by its primary amino group. While specific experimental data on its pKa is limited, established analytical methods such as potentiometric titration can be employed for its determination. The significance of the 1-amino-2-indanol scaffold is highlighted by its incorporation into important therapeutics like the HIV protease inhibitor Indinavir, demonstrating the critical role of such chiral molecules in drug development. Further characterization of the basicity and other physicochemical properties of this and related compounds will continue to be of high interest to researchers in synthetic and medicinal chemistry.
